1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is functionalized with a methyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The incorporation of the boron-containing dioxaborolane group imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: The pyrazolo[4,3-b]pyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: The boron-containing dioxaborolane moiety is typically introduced through a borylation reaction. .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced boron-containing derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boron center. .
Scientific Research Applications
1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules. Its unique properties make it a valuable tool in medicinal chemistry for the design of enzyme inhibitors and receptor ligands.
Medicine: Research into boron-containing compounds has shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT). This compound may serve as a precursor for boron delivery agents in BNCT.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable boron-containing structures
Mechanism of Action
The mechanism of action of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s ability to participate in cross-coupling reactions also allows it to modify biological molecules and pathways .
Comparison with Similar Compounds
1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine can be compared with other boron-containing compounds, such as:
Pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is widely used in hydroboration reactions and as a boron source in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar to the title compound, this ester is used in cross-coupling reactions and as a building block in organic synthesis.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound is used in the synthesis of boron-containing polymers and materials.
The uniqueness of this compound lies in its specific structure, which combines the properties of a pyrazolo[4,3-b]pyridine core with a boron-containing dioxaborolane group, making it versatile for various applications in research and industry.
Properties
CAS No. |
1471262-12-0 |
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Molecular Formula |
C13H18BN3O2 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
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